Cas no 124729-98-2 (N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)-phenyl)-N1-(m-tolyl)benzene-1,4-diamine)

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)-phenyl)-N1-(m-tolyl)benzene-1,4-diamine structure
124729-98-2 structure
Product Name:N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)-phenyl)-N1-(m-tolyl)benzene-1,4-diamine
CAS No:124729-98-2
MF:C57H48N4
MW:789.017833709717
MDL:MFCD00799401
CID:63736
PubChem ID:135726888
Update Time:2025-04-18

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)-phenyl)-N1-(m-tolyl)benzene-1,4-diamine Chemical and Physical Properties

Names and Identifiers

    • N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine
    • 4,4',4''-Tris[phenyl(m-tolyl)amino]triphenylamine
    • 4,4',4''-Tris(N-3-methylphenyl-N-phenylamino)triphenylamine
    • 4,4',4''-TRIS(N-3-METHYLPHENYL-N-PHENYLAMINO)TRIPHENYLAMINE,AFTER SUBLIMATION
    • N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)-phenyl)-N1-(m-tolyl)benzene-1,4-diamine
    • 4,4,4" -Tris(N-3-MethylPhenyl-N-Phenyl-Amino)triPhenylamine
    • 4-N-(3-methylphenyl)-1-N,1-N-bis[4-(N-(3-methylphenyl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine
    • 4,4′,4′′-Tris[(3-methylphenyl)phenylamino]triphenylamine
    • N1-(3-methylphenyl)-N4,N4-bis[4-[(3-methylphenyl)phenylamino]phenyl]-N1-phenyl-1,4-benzenediamine
    • m-MTDATA
    • 1,4-Benzenediamine,N-(3-methylphenyl)-N',N'-bis[4-[(3-methylphenyl)phenylamino]phenyl]-N-phenyl-(9CI)
    • 4,4',4''-Tri[N-(methylphenyl)-N-phenylamino]triphenylamine
    • 4,4',4''-Tris[(3-methylphenyl)phenylamino]triphenylamine
    • 4,4',4''-Tris[N-(3-methylphenyl)-N-phenylamino]triphenylamine
    • 4,4',4''-Tris[N-(3'''-methylphenyl)-N-phenylamino]triphenylamine
    • MTDATA
    • Tris[4-[phenyl(3-methylphenyl)amino]phenyl]amine
    • 44'4''-Tris(N-3-methylphenyl-N-phenylamino)triphenylamine
    • 4,4,4-Tris(N-3-methylphenyl-N-phenylamino)triphenylamine[m-MTDATA]
    • SCHEMBL26563
    • 4,4',4-Tris(N-3-methylphenyl-N-phenylamino)triphenylamine[m-MTDATA]
    • C57H48N4
    • A805285
    • FT-0658324
    • 4,4,4-Tris[phenyl(m-tolyl)amino]triphenylamine
    • AKOS005145697
    • 4,4',4'-Tris(N-3-methylphenyl-N-phenyl-amino)-triphenylamine
    • 4,4',4''-Tris(N-3-methylphenyl-N-phenylamino)triphenylamine, 99.00%
    • 4,4',4'-Tris(N-3-methylphenyl-N-phenyl-amino)-
    • T2251
    • AS-39322
    • N~1~-(3-Methylphenyl)-N~4~,N~4~-bis{4-[(3-methylphenyl)(phenyl)amino]phenyl}-N~1~-phenylbenzene-1,4-diamine
    • ZEA72998
    • (4,4',4''-tris[N-(3-methylphenyl)-N-phenylamino]-triphenylamine)
    • 124729-98-2
    • 4,4',4''-tris(n-3-methylphenyl-n-phenyl-amino)triphenylamine
    • 4,4',4''-Tris[phenyl(m-tolyl)amino]triphenylamine, 98.0%
    • MFCD00799401
    • DTXSID40453692
    • N1-(3-methylphenyl)-N4,N4-bis({4-[(3-methylphenyl)(phenyl)amino]phenyl})-N1-phenylbenzene-1,4-diamine
    • DIVZFUBWFAOMCW-UHFFFAOYSA-N
    • DB-062309
    • MDL: MFCD00799401
    • Inchi: 1S/C57H48N4/c1-43-16-13-25-55(40-43)59(46-19-7-4-8-20-46)52-34-28-49(29-35-52)58(50-30-36-53(37-31-50)60(47-21-9-5-10-22-47)56-26-14-17-44(2)41-56)51-32-38-54(39-33-51)61(48-23-11-6-12-24-48)57-27-15-18-45(3)42-57/h4-42H,1-3H3
    • InChI Key: DIVZFUBWFAOMCW-UHFFFAOYSA-N
    • SMILES: N(C1C=CC(=CC=1)N(C1C=CC=CC=1)C1C=CC=C(C)C=1)(C1C=CC(=CC=1)N(C1C=CC=CC=1)C1C=CC=C(C)C=1)C1C=CC(=CC=1)N(C1C=CC=CC=1)C1C=CC=C(C)C=1

Computed Properties

  • Exact Mass: 788.38800
  • Monoisotopic Mass: 788.38789755g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 61
  • Rotatable Bond Count: 12
  • Complexity: 1090
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 16
  • Topological Polar Surface Area: 13Ų

Experimental Properties

  • Density: 1.199
  • Melting Point: 210°C(lit.)
  • Refractive Index: 1.704
  • PSA: 12.96000
  • LogP: 16.49100

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)-phenyl)-N1-(m-tolyl)benzene-1,4-diamine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xi
  • Storage Condition:Store at 4°C,-4At ℃Store…Better

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N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)-phenyl)-N1-(m-tolyl)benzene-1,4-diamine Production Method

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)-phenyl)-N1-(m-tolyl)benzene-1,4-diamine Suppliers

Amadis Chemical Company Limited
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(CAS:124729-98-2)N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)-phenyl)-N1-(m-tolyl)benzene-1,4-diamine
Order Number:A805285
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:43
Price ($):173.0
Email:sales@amadischem.com
SunaTech Inc.
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(CAS:124729-98-2)N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine
Order Number:IN2061
Stock Status:in Stock
Quantity:1g
Purity:98%
Pricing Information Last Updated:Friday, 25 July 2025 14:34
Price ($):Please inquire
Email:sales@sunatech.com

N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)-phenyl)-N1-(m-tolyl)benzene-1,4-diamine Related Literature

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Amadis Chemical Company Limited
(CAS:124729-98-2)N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)-phenyl)-N1-(m-tolyl)benzene-1,4-diamine
A805285
Purity:99%
Quantity:5g
Price ($):173.0
Email
SunaTech Inc.
(CAS:124729-98-2)N1-Phenyl-N4,N4-bis(4-(phenyl(m-tolyl)amino)phenyl)-N1-(m-tolyl)benzene-1,4-diamine
IN2061
Purity:98%
Quantity:1g
Price ($):Inquiry
Email